molecular formula C22H23N3O3S B3016279 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide CAS No. 1428347-83-4

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B3016279
CAS No.: 1428347-83-4
M. Wt: 409.5
InChI Key: LZCQRPSTCZFLPY-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Activity

One study introduced a new type of organocatalyst bearing a pyrrolidine and a sulfone moiety, prepared from derivatives related to "N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide," showing high catalytic activity toward asymmetric Michael reactions of cyclohexanone and nitroolefins. This catalyst enabled the production of adducts with high yields and stereoselectivity on water without any additives (Syu, Lin, & Kao, 2010).

Molecular Interaction Studies

Another study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the conformational preferences and the binding efficacy of these compounds. This research aids in understanding the steric and electronic requirements for the interaction with cannabinoid receptors, which could be relevant for designing receptor-specific drugs (Shim et al., 2002).

Catalytic Applications in Water Oxidation

Research on Ru complexes involving ligands related to "this compound" has shown potential for water oxidation, a critical reaction for energy conversion and storage technologies. These complexes demonstrated significant oxygen evolution activity, highlighting the role of electronic properties of the ligands in catalytic performance (Zong & Thummel, 2005).

Synthetic Methodologies

A novel synthetic methodology utilizing nano magnetite as a catalyst for the one-pot synthesis of derivatives, including "1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol," has been developed. This method showcases the efficiency of using magnetic nanoparticles under ultrasound irradiation, offering a clean, rapid, and high-yield approach to synthesizing such compounds (Mokhtary & Torabi, 2017).

Future Directions

The future directions for “N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide” and similar compounds involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(21-9-3-6-18-5-1-2-8-20(18)21)24-15-17-10-13-25(14-11-17)29(27,28)19-7-4-12-23-16-19/h1-9,12,16-17H,10-11,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCQRPSTCZFLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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